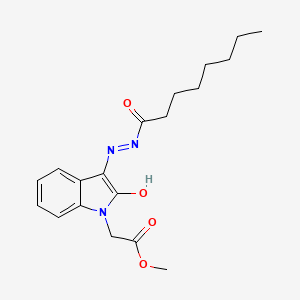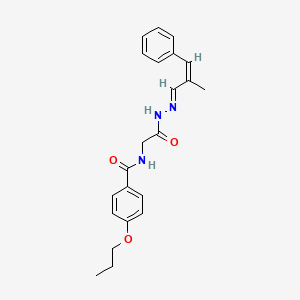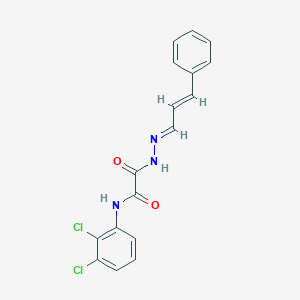![molecular formula C29H30N4O4S B12035610 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12035610.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C27H25Br3N4O2S , is a fascinating fusion of aromatic rings, heterocycles, and functional groups. Let’s break it down:
Triazole Ring: The central triazole ring (4H-1,2,4-triazol-3-yl) provides rigidity and contributes to its unique properties.
Phenyl Groups: The tert-butylphenyl and methoxyphenyl groups add steric bulk and electronic effects.
Sulfanyl Group: The sulfanyl (thiol) group enhances reactivity and can participate in various reactions.
Benzodioxin Ring: The 2,3-dihydro-1,4-benzodioxin-6-yl moiety imparts additional complexity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist, but one common approach involves coupling a triazole precursor with the benzodioxin derivative. For example:
Triazole Synthesis: Start with a 4H-1,2,4-triazole-3-thiol and react it with an appropriate electrophile (e.g., bromoacetamide) to form the triazole scaffold.
Benzodioxin Formation: Introduce the benzodioxin ring by reacting a suitable precursor (e.g., 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid) with the triazole intermediate.
Industrial Production:: While not widely produced industrially, research labs synthesize this compound for its intriguing properties.
Chemical Reactions Analysis
Reactivity::
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or benzodioxin moiety is feasible.
Substitution: Halogenation or other substitutions occur at the phenyl rings.
Oxidation: Oxone, mCPBA, or peracids.
Reduction: Hydrogenation (Pd/C, H2), metal hydrides (LiAlH4).
Substitution: Halogens (Br2, Cl2), Lewis acids (AlCl3).
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Reduced triazole or benzodioxin variants.
- Substitution: Halogenated compounds.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential drug development due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: Explored for its electronic properties.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include:
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide:
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide:
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide:
Properties
Molecular Formula |
C29H30N4O4S |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C29H30N4O4S/c1-29(2,3)20-7-5-19(6-8-20)27-31-32-28(33(27)22-10-12-23(35-4)13-11-22)38-18-26(34)30-21-9-14-24-25(17-21)37-16-15-36-24/h5-14,17H,15-16,18H2,1-4H3,(H,30,34) |
InChI Key |
DDNLKKQSKHGFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12035529.png)
![(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12035537.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12035542.png)

![4-[(5-methyl-2-thiophenyl)methylideneamino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12035551.png)
![2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B12035560.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12035568.png)
![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12035571.png)
![4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12035574.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035584.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12035615.png)
